![molecular formula C14H15NO2 B2391715 3-[2-(1H-pyrrol-1-yl)phénoxy]-2-butanone CAS No. 339014-73-2](/img/structure/B2391715.png)
3-[2-(1H-pyrrol-1-yl)phénoxy]-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone is an organic compound that features a pyrrole ring attached to a phenoxy group, which is further connected to a butanone moiety
Applications De Recherche Scientifique
3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Safety and Hazards
The safety information available indicates that “3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone typically involves the reaction of 2-(1H-pyrrol-1-yl)phenol with 2-butanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Mécanisme D'action
The mechanism of action of 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the phenoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-(1H-pyrrol-2-yl)phenoxy]-2-butanone
- 3-[2-(1H-pyrrol-3-yl)phenoxy]-2-butanone
- 3-[2-(1H-pyrrol-4-yl)phenoxy]-2-butanone
Uniqueness
3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone is unique due to the position of the pyrrole ring, which influences its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound provides distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
3-(2-pyrrol-1-ylphenoxy)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11(16)12(2)17-14-8-4-3-7-13(14)15-9-5-6-10-15/h3-10,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXKWFOFMGEWAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC=C1N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)
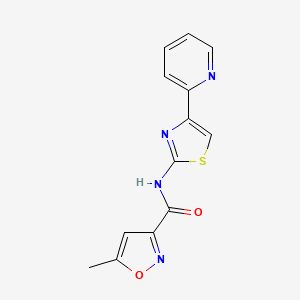
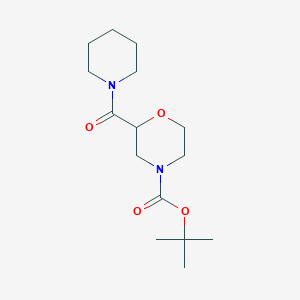
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2391639.png)
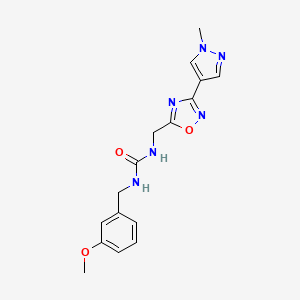
![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2391641.png)
![Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2391643.png)
![N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2391645.png)
![4-(2-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2391646.png)
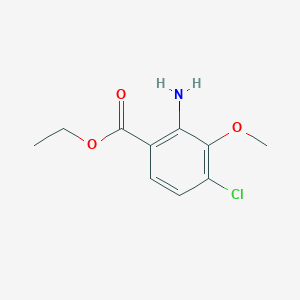
![2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391648.png)
![6-(Furan-2-ylmethyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391650.png)
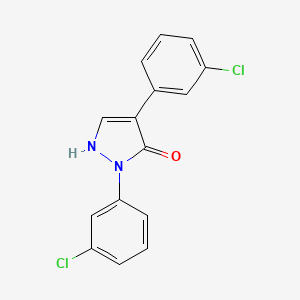
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391654.png)
